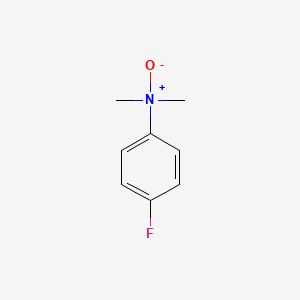![molecular formula C26H26O3 B14280738 6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol) CAS No. 128475-33-2](/img/structure/B14280738.png)
6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol): is a mouthful, but let’s break it down. This compound consists of two indene rings connected by a methylene bridge, with a 4-methoxyphenyl group attached. Here’s the structural formula:
Structure:
Méthodes De Préparation
Industrial Production: As of now, there isn’t a well-established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for practical applications.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions could yield corresponding dihydro derivatives.
Substitution: The phenyl group can undergo substitution reactions, such as halogenation or nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃).
Major Products: The specific products depend on reaction conditions, but expect variations of the parent compound with altered functional groups.
Applications De Recherche Scientifique
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Ligand Design: It may serve as a ligand in coordination chemistry or catalysis.
Biological Activity: Investigations are ongoing to explore its potential as an anticancer agent or other therapeutic applications.
Pharmacology: Researchers study its interactions with cellular targets.
Materials Science: Its properties make it interesting for materials applications, such as organic electronics or polymers.
Mécanisme D'action
The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to unravel its effects fully.
Comparaison Avec Des Composés Similaires
While this compound is relatively unique, it shares features with other indene-based structures. Similar compounds include:
1,4-Dimethylbenzene: Notable for its aromatic ring and methyl groups .
2,3-Dihydro-1H-inden-5-ol: A related indene derivative .
(3Z)-3-(6-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid acetate: A mouthful like ours, but structurally intriguing .
Propriétés
Numéro CAS |
128475-33-2 |
|---|---|
Formule moléculaire |
C26H26O3 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
6-[(6-hydroxy-2,3-dihydro-1H-inden-5-yl)-(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C26H26O3/c1-29-21-10-8-16(9-11-21)26(22-12-17-4-2-6-19(17)14-24(22)27)23-13-18-5-3-7-20(18)15-25(23)28/h8-15,26-28H,2-7H2,1H3 |
Clé InChI |
XBMKUOQQJPUCLX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=C(C=C3CCCC3=C2)O)C4=C(C=C5CCCC5=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)







methyl}benzoic acid](/img/structure/B14280733.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

